molecular formula C27H25N3O3S2 B2552255 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 361480-62-8

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2552255
CAS No.: 361480-62-8
M. Wt: 503.64
InChI Key: LGRRRPUUAJMPON-UHFFFAOYSA-N
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Description

“4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are part of the structure of the compound , has been reported . These derivatives were synthesized using the Castagnoli–Cushman reaction .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, revealing their conformational features and physicochemical properties. These studies lay the groundwork for understanding the compound's potential applications in various fields, including materials science and pharmacology (Zablotskaya et al., 2013).

Biological Activities

  • Cytotoxicity and Antimicrobial Activity : Investigations into the compound's derivatives have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These activities suggest potential applications in developing novel therapeutic agents for treating inflammation, cancer, and infections (Zablotskaya et al., 2013).

  • Analgesic Activity : Some derivatives have shown analgesic activity, indicating potential applications in pain management. This highlights the compound's relevance in designing new analgesic drugs (Saad et al., 2011).

  • Anticonvulsant Activity : Further research into quinazolinone derivatives, including structures related to the compound of interest, has shown significant anticonvulsant activity. This suggests potential applications in treating neurological disorders such as epilepsy (Noureldin et al., 2017).

  • Antitumor Activity : Novel derivatives have been evaluated for their antitumor activities, with some showing promising results against human tumor cell lines. This points to potential applications in cancer therapy (Mahmoud et al., 2018).

Future Directions

The future directions for this compound could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S2/c1-18-7-8-19(2)24(15-18)25-17-34-27(28-25)29-26(31)21-9-11-23(12-10-21)35(32,33)30-14-13-20-5-3-4-6-22(20)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRRRPUUAJMPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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